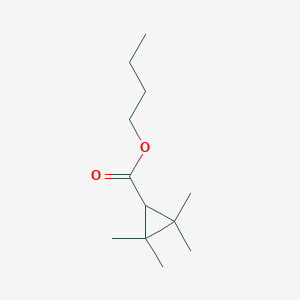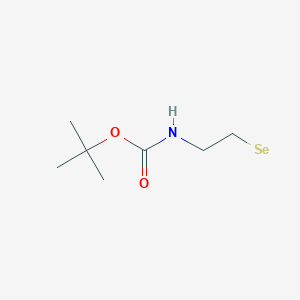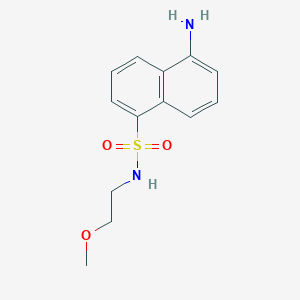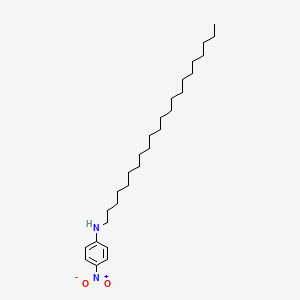![molecular formula C30H46F2Sn B12559221 Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 142799-36-8](/img/structure/B12559221.png)
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- is a chemical compound that features a tin (Sn) atom bonded to two fluorine (F) atoms and two 2,4,6-tris(1-methylethyl)phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of tin halides with 2,4,6-tris(1-methylethyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:
SnCl2+2LiC6H2(CHMe2)3→Sn(C6H2(CHMe2)3)2+2LiCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent control of reaction conditions ensures consistent production quality.
化学反应分析
Types of Reactions
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to its elemental tin state.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Tin oxides (SnO₂).
Reduction: Elemental tin (Sn).
Substitution: Various halogenated derivatives depending on the substituent used.
科学研究应用
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in organotin chemistry for the synthesis of complex organometallic compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on other molecules, facilitating catalytic reactions or forming stable complexes. The pathways involved often include coordination chemistry and redox reactions.
相似化合物的比较
Similar Compounds
Stannane, 9H-fluoren-9-ylmethoxybis[2,4,6-tris(1-methylethyl)phenyl]-: Another organotin compound with similar structural features but different substituents.
Bis[2,4,6-tris(trifluoromethyl)phenyl]stannylene: A compound with trifluoromethyl groups instead of isopropyl groups.
Uniqueness
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- is unique due to its specific combination of fluorine and 2,4,6-tris(1-methylethyl)phenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
142799-36-8 |
|---|---|
分子式 |
C30H46F2Sn |
分子量 |
563.4 g/mol |
IUPAC 名称 |
difluoro-bis[2,4,6-tri(propan-2-yl)phenyl]stannane |
InChI |
InChI=1S/2C15H23.2FH.Sn/c2*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;;/h2*7-8,10-12H,1-6H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
UEYAVUYZHSXIPD-UHFFFAOYSA-L |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)(F)F)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)

![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)



![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)

![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)
